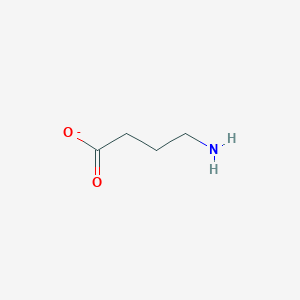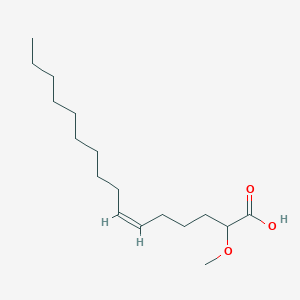
2-Methoxy-6Z-hexadecenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-6Z-hexadecenoic acid is a long-chain fatty acid.
Applications De Recherche Scientifique
Identification in Marine Sponges
2-Methoxy-6Z-hexadecenoic acid was identified in the phospholipids of the Caribbean sponge Spheciospongia cuspidifera. This novel acid was mainly associated with phosphatidylethanolamine, a significant finding in the study of marine sponge biochemistry (Carballeira & Sepúlveda, 2006).
Antimicrobial Properties
A study reported the total synthesis of this compound and tested its antimicrobial properties. It was found to be effective against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus faecalis, indicating potential for medical applications (Carballeira et al., 1998).
Antibacterial Activity Against Clinical Isolates
Further research into the antibacterial activity of this compound showed effectiveness against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. This suggests its potential as a viable candidate against certain bacterial strains (Carballeira et al., 2017).
Impact on Myocardial Imaging
Hexadecenoic acid, of which this compound is a variant, has been used in myocardial imaging. Studies have explored its use in estimating regional myocardial perfusion and distinguishing between viable ischemic tissue and infarcted tissue (Poe et al., 1977).
Propriétés
Formule moléculaire |
C17H32O3 |
|---|---|
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
(Z)-2-methoxyhexadec-6-enoic acid |
InChI |
InChI=1S/C17H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(20-2)17(18)19/h11-12,16H,3-10,13-15H2,1-2H3,(H,18,19)/b12-11- |
Clé InChI |
KGJRSNOTKLROQM-QXMHVHEDSA-N |
SMILES isomérique |
CCCCCCCCC/C=C\CCCC(C(=O)O)OC |
SMILES |
CCCCCCCCCC=CCCCC(C(=O)O)OC |
SMILES canonique |
CCCCCCCCCC=CCCCC(C(=O)O)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


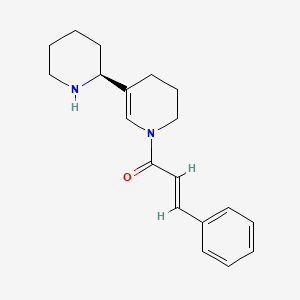
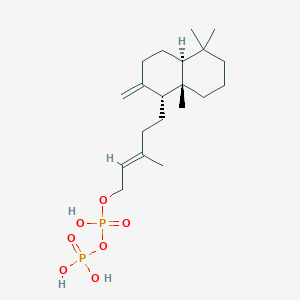
![[1-hexadecanoyloxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B1235379.png)


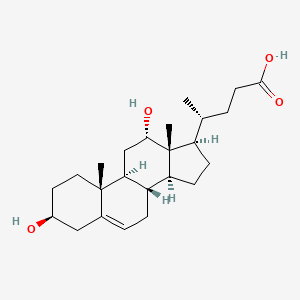
![[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B1235383.png)

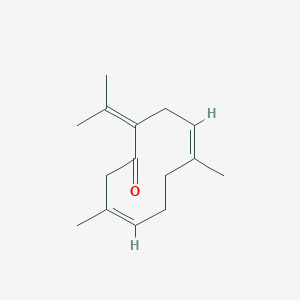
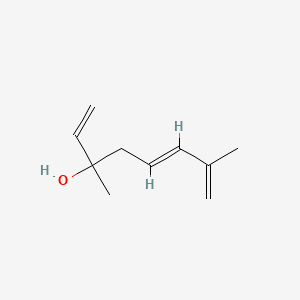
![(3E,5Z,11Z,13Z)-16-[4-(2,4-dihydroxy-5-methyl-6-propan-2-yloxan-2-yl)-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1235391.png)
